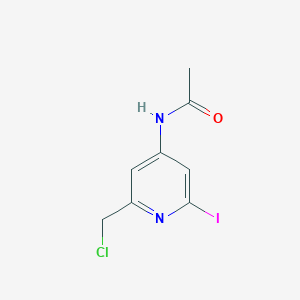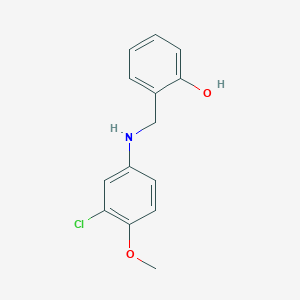![molecular formula C68H92N10O9S B14860650 2-[(4S,10S,16S,22S)-16-(4-aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-(2-methylpropyl)-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B14860650.png)
2-[(4S,10S,16S,22S)-16-(4-aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-(2-methylpropyl)-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4S,10S,16S,22S)-16-(4-aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-(2-methylpropyl)-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[2822]tetratriaconta-1(32),30,33-trien-24-yl]acetamide is a complex organic compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S,10S,16S,22S)-16-(4-aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-(2-methylpropyl)-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions, including cyclization, acylation, and amination, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
Substitution: The replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
2-[(4S,10S,16S,22S)-16-(4-aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-(2-methylpropyl)-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the nature of the molecular targets.
Properties
Molecular Formula |
C68H92N10O9S |
|---|---|
Molecular Weight |
1225.6 g/mol |
IUPAC Name |
2-[(4S,10S,16S,22S)-16-(4-aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-(2-methylpropyl)-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide |
InChI |
InChI=1S/C68H92N10O9S/c1-48(2)34-57-40-77(66(85)37-52-21-22-52)45-61(80)71-56(20-12-13-32-69)39-76(64(83)30-27-49-14-6-3-7-15-49)44-62(81)73-58(35-50-16-8-4-9-17-50)41-75(43-60(70)79)65(84)31-33-88-47-54-25-28-55(29-26-54)68(87)74-59(36-51-18-10-5-11-19-51)42-78(46-63(82)72-57)67(86)38-53-23-24-53/h3-11,14-19,25-26,28-29,48,52-53,56-59H,12-13,20-24,27,30-47,69H2,1-2H3,(H2,70,79)(H,71,80)(H,72,82)(H,73,81)(H,74,87)/t56-,57-,58-,59-/m0/s1 |
InChI Key |
XDLUBBDNOJWFDT-HQOHQVRUSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN(CC(=O)N[C@H](CN(CC(=O)N[C@H](CN(C(=O)CCSCC2=CC=C(C=C2)C(=O)N[C@H](CN(CC(=O)N1)C(=O)CC3CC3)CC4=CC=CC=C4)CC(=O)N)CC5=CC=CC=C5)C(=O)CCC6=CC=CC=C6)CCCCN)C(=O)CC7CC7 |
Canonical SMILES |
CC(C)CC1CN(CC(=O)NC(CN(CC(=O)NC(CN(C(=O)CCSCC2=CC=C(C=C2)C(=O)NC(CN(CC(=O)N1)C(=O)CC3CC3)CC4=CC=CC=C4)CC(=O)N)CC5=CC=CC=C5)C(=O)CCC6=CC=CC=C6)CCCCN)C(=O)CC7CC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


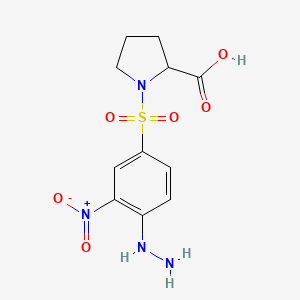
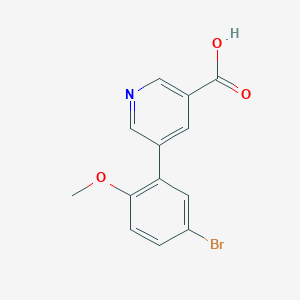
![tert-butyl (2E)-[(2-chloropyridin-3-yl)sulfonyl][(4-methylphenyl)hydrazono]acetate](/img/structure/B14860596.png)
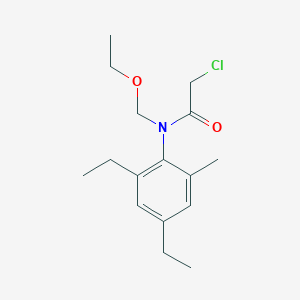
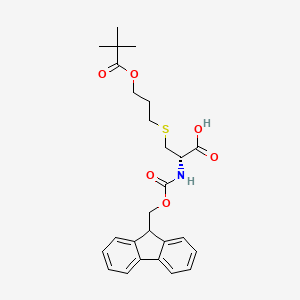

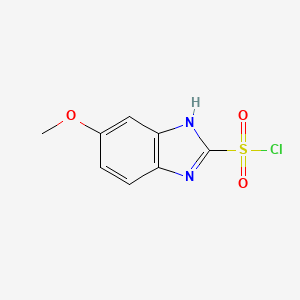
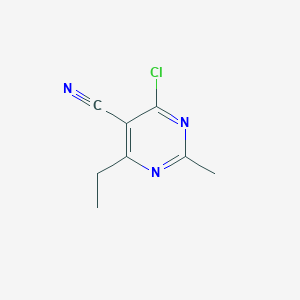
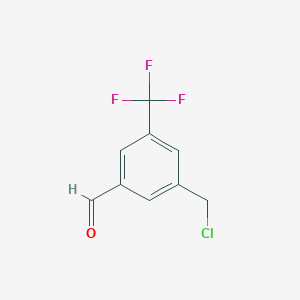
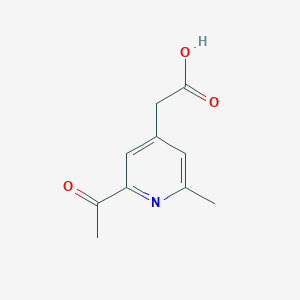
![Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate](/img/structure/B14860637.png)
